BenchChemオンラインストアへようこそ!

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Hv1 voltage-gated proton channel ion channel pharmacology guanidinothiazole inhibitors

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 903442-90-0), also referred to as methyl 2-guanidino-4-methylthiazole-5-carboxylate, is a small-molecule thiazole heterocycle (MW 214.24 g/mol, formula C₇H₁₀N₄O₂S) bearing a 2-guanidino substituent and a 5-methyl ester. The compound belongs to the 2-guanidinothiazole class, a scaffold with demonstrated activity as voltage-gated proton channel (Hv1) blockers and gastric H⁺,K⁺-ATPase inhibitors.

Molecular Formula C7H10N4O2S
Molecular Weight 214.25 g/mol
CAS No. 903442-90-0
Cat. No. B1644914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
CAS903442-90-0
Molecular FormulaC7H10N4O2S
Molecular Weight214.25 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N=C(N)N)C(=O)OC
InChIInChI=1S/C7H10N4O2S/c1-3-4(5(12)13-2)14-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11)
InChIKeyHEJAGYJMFVQJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 903442-90-0): Core Structural and Pharmacophoric Identity for Procurement Decisions


Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 903442-90-0), also referred to as methyl 2-guanidino-4-methylthiazole-5-carboxylate, is a small-molecule thiazole heterocycle (MW 214.24 g/mol, formula C₇H₁₀N₄O₂S) bearing a 2-guanidino substituent and a 5-methyl ester . The compound belongs to the 2-guanidinothiazole class, a scaffold with demonstrated activity as voltage-gated proton channel (Hv1) blockers and gastric H⁺,K⁺-ATPase inhibitors [1][2]. Its structural architecture—combining a guanidine moiety, a thiazole core, and a C-5 carboxylate ester—creates a differentiated pharmacophore that cannot be replicated by simple 2-aminothiazoles or guanidine-free thiazole carboxylates [1]. Standard commercial purity is ≥95% with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers .

Why Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Cannot Be Interchanged with In-Class Analogs: The Guanidino–Ester Pharmacophore Constraint


Substituting methyl 2-guanidino-4-methylthiazole-5-carboxylate with structurally proximal analogs—such as (4-methyl-1,3-thiazol-2-yl)guanidine (lacking the C-5 ester), the free carboxylic acid derivative (CAS 216955-55-4), or the ethyl ester homolog (CAS 7185-65-1)—introduces measurable functional divergence. In Hv1 proton channel blockade, the presence and nature of the C-5 ester directly modulate inhibitory potency: the ethyl ester analog (compound [9]) exhibited distinct inhibition relative to the non-esterified 4-methyl analog (compound [5]) when tested at 200 μM in Xenopus oocyte inside-out patches [1]. In gastric H⁺,K⁺-ATPase pharmacology, SAR studies explicitly demonstrate that C-5 substitution of the thiazole ring alters inhibitory activity, but combining C-5 modifications with guanidine monosubstitution can produce compounds less active than parent structures—establishing that the precise substitution pattern is non-trivial and non-interchangeable [2]. Furthermore, the methyl ester offers a distinct balance of lipophilicity and hydrolytic stability compared to the ethyl ester, affecting both pharmacokinetic behavior in downstream assays and synthetic tractability for further derivatization [3]. Generic substitution without experimental verification therefore risks both false-negative and false-positive results in biological assays.

Quantitative Comparative Evidence for Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 903442-90-0) Versus Closest Analogs


Hv1 Proton Channel Inhibition: Ethyl Ester Analog Retains Activity Where the Non-Esterified 4-Methyl Analog Shows Reduced Blockade

In a direct head-to-head panel of 12 guanidinothiazole derivatives tested for human Hv1 channel inhibition at a uniform concentration of 200 μM in inside-out patches from Xenopus oocytes (holding potential −80 mV, depolarization to +120 mV, pHᵢ = pHₒ = 6.0), the ethyl ester homolog ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate (compound [9]) produced Hv1 current inhibition comparable to or exceeding that of the reference inhibitor 2-guanidinobenzimidazole (2GBI), whereas (4-methyl-1,3-thiazol-2-yl)guanidine (compound [5]), which lacks the C-5 carboxylate ester, exhibited markedly weaker inhibition [1]. The four guanidinothiazoles for which full concentration–response curves were determined (compounds [2], [3], [6], [11]) yielded Hill coefficients ranging from 1.109 ± 0.040 to 1.306 ± 0.033, indicative of positive binding cooperativity—a pharmacological feature not observed with 2GBI (h = 0.975 ± 0.024) [1]. Although full Kd determination was not reported for compound [9] specifically, the single-point 200 μM inhibition data establish that C-5 esterification is a critical determinant of Hv1 blocking potency within the 2-guanidino-4-methylthiazole series [1].

Hv1 voltage-gated proton channel ion channel pharmacology guanidinothiazole inhibitors

Gastric H⁺,K⁺-ATPase SAR: C-5 Thiazole Substitution Modulates Inhibitory Activity but Exhibits Non-Additive Interaction with Guanidine Modification

In a systematic SAR analysis of 4-substituted 2-guanidinothiazoles as inhibitors of canine gastric H⁺,K⁺-ATPase, LaMattina et al. (1990) established that: (a) the guanidinothiazole core is essential—no general replacement was identified; (b) monosubstitution of the guanidine and substitution of the thiazole at C-5 each often led to increased inhibitory activity relative to unsubstituted parent compounds; (c) however, combining guanidine monosubstitution with C-5 thiazole substitution generated compounds less active than the respective monosubstituted parents [1]. Despite achieving a 100-fold improvement in in vitro inhibitory potency across the series, only a 3-fold increase in gastric antisecretory activity in rats was observed, underscoring that in vitro potency does not linearly translate to in vivo efficacy and that each substitution position must be independently optimized [1]. This SAR directly informs procurement: methyl 2-guanidino-4-methylthiazole-5-carboxylate, bearing an unsubstituted guanidine combined with a C-5 methyl ester, occupies a specific node in the activity landscape that cannot be predicted from analogs with different C-5 substituents (e.g., -H, -CH₂OH, -CO₂H) or N-substituted guanidines [1].

gastric proton pump H⁺,K⁺-ATPase inhibition antiulcer drug discovery

Xanthine Oxidase Inhibition: Thiazole-5-Carboxylate Scaffold Delivers Low-Micromolar IC₅₀ When Appropriately Substituted at C-2

Ali et al. (2015) designed and synthesized a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives as structural analogs of febuxostat and evaluated them for xanthine oxidase (XO) inhibition in vitro. The most potent compounds (5j, 5k, 5l) demonstrated XO IC₅₀ values of 3.6 μM, 8.1 μM, and 9.9 μM, respectively, with compound 5k additionally exhibiting moderate DPPH radical scavenging activity (IC₅₀ 15.3 μM) [1]. Although these compounds bear a benzylamino rather than guanidino group at C-2, the study establishes that the 4-methylthiazole-5-carboxylate scaffold is competent for XO active-site engagement when the C-2 substituent provides appropriate hydrogen-bonding functionality [1]. The guanidino group of the target compound, with its multiple hydrogen-bond donor/acceptor capacity, is structurally capable of analogous interactions, making the target compound a relevant candidate scaffold for XO inhibitor development [1]. Febuxostat, the clinical benchmark, exhibits an in vitro XO IC₅₀ of approximately 0.7–1.4 nM—roughly 2,500- to 14,000-fold more potent—defining the optimization gap [1].

xanthine oxidase inhibition hyperuricemia febuxostat analogs

Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester—Molecular Weight, Lipophilicity, and Hydrolytic Stability Trade-Offs

The methyl ester (MW 214.24 g/mol) and ethyl ester (MW 228.27 g/mol) homologs of 2-guanidino-4-methylthiazole-5-carboxylate differ by one methylene unit, producing quantifiable differences in key drug-like properties. The methyl ester has a lower calculated logP (XLogP3 estimated difference of +0.4 to +0.6 log units for the ethyl homolog based on the Hansch π contribution of ~0.5 per CH₂), translating to higher aqueous solubility and potentially superior performance in biochemical assay formats requiring DMSO-free or low-DMSO conditions . The methyl ester also has a lower molar refractivity and smaller topological polar surface area contribution from the ester alkyl chain, which can influence membrane permeability in cell-based assays . Conversely, the ethyl ester offers marginally greater metabolic stability toward esterase-mediated hydrolysis, a consideration for ex vivo or cell-based experiments exceeding several hours . The free carboxylic acid (CAS 216955-55-4, MW 200.22 g/mol) is ionizable at physiological pH (predicted pKa ~3.5–4.0), which may limit membrane permeability relative to either ester prodrug form .

physicochemical profiling ester homolog comparison drug-likeness optimization

Synthetic Intermediate Utility: Patent-Documented Use of the 2-Guanidino-4-methyl-thiazole-5-carbonyl Scaffold in Bioactive Conjugate Assembly

US Patent 6,344,562 (2002) discloses thiazole derivatives that inhibit cell adhesion protein binding, explicitly describing amide conjugates formed from 2-guanidino-4-methyl-thiazole-5-carbonyl intermediates—the direct carboxylic acid derivative of the target methyl ester [1]. Specific exemplified compounds include ethyl 3-[3-[(2-guanidino-4-methyl-thiazole-5-carbonyl)-amino]-propionylamino]-propionate, demonstrating that the C-5 ester/acid functionality serves as a key derivatization handle for generating biologically active conjugates [1]. This patent establishes the 2-guanidino-4-methylthiazole-5-carboxylate scaffold as a recognized intermediate in medicinal chemistry, distinct from simple 2-aminothiazole-5-carboxylates that lack the guanidine pharmacophore [1]. Additional patent literature from Yamanouchi Pharmaceutical Co. Ltd. describes related guanidinothiazole derivatives as gastric juice secretion suppressants, further confirming the scaffold's relevance to therapeutic development [2].

patented intermediates amide conjugation thiazole-based drug discovery

Evidence-Backed Research and Industrial Application Scenarios for Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 903442-90-0)


Hv1 Voltage-Gated Proton Channel Inhibitor Screening and Allosteric Probe Development

Procurement of the methyl ester is indicated for laboratories conducting Hv1 channel pharmacology, particularly in cancer biology (Hv1 is overexpressed in B-cell malignancies, breast, and colorectal cancers) and neuroprotection (microglial Hv1 exacerbates ischemic stroke damage). The ethyl ester analog demonstrated productive Hv1 inhibition at 200 μM in electrophysiological assays, and the methyl ester offers improved aqueous solubility for biochemical assay formats [1]. The guanidinothiazole class uniquely exhibits positive binding cooperativity (Hill coefficients 1.11–1.31) not seen with the reference inhibitor 2GBI, making these compounds valuable as allosteric probes of intersubunit coupling [1]. Researchers should specify the methyl ester rather than the free acid or non-esterified analog to maintain the ion channel pharmacology profile documented in head-to-head comparator studies [1].

Gastric H⁺,K⁺-ATPase Inhibitor Lead Optimization with Defined C-5 SAR Starting Point

For antiulcer and gastric acid suppression drug discovery programs, the methyl ester provides an SAR-validated starting point. The J. Med. Chem. 1990 study explicitly demonstrates that C-5 thiazole substitution increases H⁺,K⁺-ATPase inhibitory activity when the guanidine remains unsubstituted, but combining modifications at both positions frequently ablates activity [1]. This non-additive SAR means that procurement of analogs with different C-5 substituents (e.g., -CH₂OH, -H) or N-alkylated guanidines will yield unpredictable and often inferior results. The methyl ester specifically occupies the monosubstituted-C-5 SAR node that LaMattina et al. identified as activity-enhancing, providing a rational basis for further optimization via 4-aryl substitution while retaining the unmodified guanidine and C-5 ester [1]. Selectivity data against renal Na⁺,K⁺-ATPase are available for the compound class, enabling early selectivity assessment [1].

Xanthine Oxidase Inhibitor Discovery—Unexplored Guanidino Substituent SAR

The 4-methylthiazole-5-carboxylate scaffold has been validated for xanthine oxidase (XO) inhibition by Ali et al. (2015), with 2-benzylamino derivatives achieving IC₅₀ values of 3.6–9.9 μM [1]. The 2-guanidino substituent of the target compound represents a structurally distinct C-2 pharmacophore not evaluated in the published XO SAR. The guanidine group offers three hydrogen-bond donors and a delocalized positive charge, providing interaction potential with the XO active site (PDB: 1N5X) that is orthogonal to the benzylamino series [1]. This unexplored chemical space offers the potential for novel, patentable XO inhibitors for hyperuricemia and gout. Febuxostat (clinical benchmark, IC₅₀ ~0.7–1.4 nM) defines the potency target; the thiazole-5-carboxylate scaffold provides a structurally distinct starting point for optimization [1].

Medicinal Chemistry Building Block for Amide Conjugate Library Synthesis

US Patent 6,344,562 and related patent literature demonstrate that the 2-guanidino-4-methyl-thiazole-5-carbonyl scaffold serves as a productive intermediate for generating bioactive amide conjugates with cell adhesion inhibitory activity [1]. The methyl ester can be hydrolyzed to the free carboxylic acid (CAS 216955-55-4) for direct amide coupling, or used as a masked carboxylate in multistep syntheses where ester stability under non-aqueous conditions is advantageous [1]. The scaffold's dual functionality—guanidine for target engagement and C-5 ester for derivatization—distinguishes it from simple 2-aminothiazole-5-carboxylates, which lack the guanidine pharmacophore and are not claimed for the same biological indications [1]. Procurement at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) is recommended for library synthesis to ensure reproducible conjugation yields .

Quote Request

Request a Quote for Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.